molecular formula C20H23N3O B5185729 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone

1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone

Cat. No. B5185729
M. Wt: 321.4 g/mol
InChI Key: SXTBAMUGGNWYDJ-UHFFFAOYSA-N
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Description

1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone, also known as ATE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ATE is a member of the triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone is not fully understood, but studies suggest that it may act by interfering with cellular processes, such as DNA replication and protein synthesis. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. In vivo studies have demonstrated that 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone can reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes.

Advantages and Limitations for Lab Experiments

1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone can be easily synthesized using readily available starting materials and standard laboratory techniques. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and solvent for use in experiments involving 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone.

Future Directions

There are several future directions for research on 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone. One potential area of investigation is the development of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone-based fluorescent probes for detecting specific metal ions in biological systems. Another area of interest is the synthesis of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone-derived materials with tailored properties for applications in catalysis, sensing, and drug delivery. Further studies are also needed to elucidate the mechanism of action of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone involves a multi-step process that begins with the preparation of 1-adamantyl azide. The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 4-(prop-2-yn-1-yl)phenylboronic acid to yield the desired product, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone. The reaction conditions and purification methods can be optimized to obtain high yields and purity of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone.

Scientific Research Applications

1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. In materials science, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In nanotechnology, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been employed as a precursor for the synthesis of nanoparticles with tunable properties.

properties

IUPAC Name

1-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-13(24)17-2-4-18(5-3-17)23-19(12-21-22-23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,12,14-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTBAMUGGNWYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[5-(Adamantan-1-YL)-1H-1,2,3-triazol-1-YL]phenyl}ethan-1-one

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